4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide
Description
4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide is a fluorinated benzimidamide derivative characterized by a hydroxyimino (-N'-OH) group, a fluorine substituent at the para position (C4), and a methyl group at the meta position (C3) on the benzene ring (Fig. 1). This compound belongs to a class of amidoximes, which are pivotal intermediates in synthesizing heterocyclic frameworks like 1,2,4-oxadiazoles, as demonstrated in the preparation of cytotoxic agents derived from glycyrrhetinic acid . Its structural features, including the electron-withdrawing fluorine and methyl groups, influence its physicochemical properties, reactivity, and intermolecular interactions, particularly in crystal packing and supramolecular architectures .
Figure 1. Molecular structure of 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide.
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
4-fluoro-N'-hydroxy-3-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
PHZVDPONAZQUNF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N/O)/N)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)N)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Nitrile Hydrolysis
Starting Material : 4-Fluoro-3-methylbenzonitrile
Conditions :
- Acidic Hydrolysis : H₂SO₄ (concentrated) in H₂O, reflux (150–200°C, 6–12 hours).
- Basic Hydrolysis : NaOH (aqueous) under reflux, followed by acidification with HCl to yield 4-fluoro-3-methylbenzoic acid.
Example Reaction :
$$
\text{4-Fluoro-3-methylbenzonitrile} \xrightarrow{\text{H}_2\text{O/H}^+} \text{4-Fluoro-3-methylbenzoic acid}
$$
Step 2: Amidoxime Formation
Reaction with Hydroxylamine :
- Conditions : Hydroxylamine hydrochloride in ethanol, reflux with NaOH or NaHCO₃.
- Mechanism : The carboxylic acid reacts with hydroxylamine to form the amidoxime via nucleophilic addition.
Example Protocol :
| Reagent | Quantity (mmol) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 4-Fluoro-3-methylbenzoic acid | 10 | Ethanol | Reflux | 12 h | 70–85 |
| Hydroxylamine·HCl | 15 | – | – | – | – |
| NaOH (1M) | 15 | – | – | – | – |
Key Challenges :
- Activation Requirement : Carboxylic acids may require activation (e.g., acid chlorides or coupling agents) for efficient amidoxime formation.
Direct Coupling of Carboxylic Acid with Hydroxylamine
For improved yields, carboxylic acids are activated using coupling agents.
Method : EDC/HOBt-Mediated Coupling
Reagents :
- EDC (Dicyclohexylcarbodiimide) : Activates carboxylic acids.
- HOBt (Hydroxybenzotriazole) : Enhances coupling efficiency.
Procedure :
- Dissolve 4-fluoro-3-methylbenzoic acid in DMF.
- Add EDC (1.2 eq) and HOBt (1.2 eq).
- Stir at RT for 1 hour to form the active ester.
- Add hydroxylamine·HCl (1.5 eq) and NaHCO₃ (1.5 eq).
- Stir at RT for 12–24 hours.
Optimized Conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| EDC/HOBt Ratio | 1:1.2 | Maximizes activation |
| Solvent | DMF or DCM | High solubility |
| Temperature | Room temperature | Prevents decomposition |
Example Data :
| Substrate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4-Fluoro-3-methylbenzoic acid | 85 | >95% |
Oxadiazole Protection Strategy
This method involves transient protection of the amidoxime group as an oxadiazole, enabling stability during multi-step syntheses.
Step 1: Oxadiazole Formation
Reagents :
- Diethyl Carbonate : Forms oxadiazole from amidoxime.
- Base : NaOMe (25% in MeOH).
Procedure :
Step 2: Deprotection via Hydrogenation
Conditions :
- Catalyst : Raney nickel or Pd/C.
- Solvent : Dioxane/water/acetic acid (6:2:1).
- Pressure : 50 psi H₂, 4 hours.
Example :
$$
\text{Oxadiazole intermediate} \xrightarrow{\text{H}_2/\text{Raney Ni}} \text{4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide}
$$
Advantages :
- Stability : Oxadiazole intermediates resist acidic/basic conditions during further functionalization.
Microwave-Assisted Synthesis
Accelerated reaction rates under microwave irradiation improve efficiency.
Method :
Reagents :
- 4-Fluoro-3-methylbenzonitrile : Starting material.
- Hydroxylamine·HCl : Reactant.
Procedure :
- Mix nitrile, hydroxylamine·HCl, and H₂O in a microwave vial.
- Irradiate at 115°C (100W) for 15 minutes.
Results :
| Parameter | Value |
|---|---|
| Conversion Rate | >90% |
| Reaction Time | 15 minutes |
Alternative Routes and Challenges
Suzuki Coupling for Precursor Synthesis
Application :
- Substrate : 4-Bromo-3-fluorotoluene.
- Catalyst : Pd(PPh₃)₄.
- Boronic Acid : Cyanophenylboronic acid.
Example :
$$
\text{4-Bromo-3-fluorotoluene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-Fluoro-3-methylbenzonitrile}
$$
Fluorination Methods
Approach :
- Electrophilic Fluorination : Use of Selectfluor® or NFSI.
- Nucleophilic Substitution : Fluoride displacement of halides.
Limitations :
Critical Analysis of Reaction Conditions
Table 1: Comparative Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Nitrile Hydrolysis + Oxime Formation | 70–85 | 24 h | High |
| EDC/HOBt Coupling | 85 | 24 h | Moderate |
| Oxadiazole Protection | 60–70 | 6–8 h | Low |
| Microwave-Assisted | 90 | 15 min | High |
Optimal Choice :
- Industrial Scale : Nitrile hydrolysis followed by oxime formation.
- Rapid Synthesis : Microwave-assisted amidoxime formation.
Stability and Purification
Purification Techniques
| Method | Efficiency |
|---|---|
| Column Chromatography (SiO₂) | High |
| Recrystallization (EtOH/H₂O) | Moderate |
Stability Notes :
- Light Sensitivity : Protect from UV light to prevent decomposition.
- Storage : Store at −20°C under inert gas.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluoro or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1. Inhibition of Protein-Arginine Methyltransferases (PRMTs)
Recent studies have highlighted the potential of 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide as a PRMT5 inhibitor. PRMTs are critical in regulating cellular processes such as gene expression and signal transduction, making them important targets in cancer therapy. The compound has shown promise in preclinical trials, demonstrating its ability to selectively inhibit PRMT5 activity, which is implicated in various cancers .
2. Synthesis of Heterobivalent Ligands
The compound has been utilized in the design and synthesis of heterobivalent ligands that can target multiple proteins, such as prostate-specific membrane antigen (PSMA) and hepsin. These ligands are being explored for their potential in targeted cancer therapies, enhancing the specificity and efficacy of treatments .
Biological Research
3. Role as a Buffering Agent
4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide serves as a non-ionic organic buffering agent in cell culture systems. It helps maintain pH levels within a range conducive to cellular growth and function, particularly in biological experiments where precise pH control is crucial .
4. Investigating Fluorinated Compounds
The compound is part of ongoing research into the effects of fluorinated organic compounds on human health and the environment. Studies are examining how these compounds interact with biological systems and their potential implications for drug design and environmental science .
Case Studies
Mechanism of Action
The mechanism of action of 4-fluoro-N’-hydroxy-3-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Fluoro-N'-hydroxy-4-methylbenzenecarboximidamide
- Structural Differences : Fluorine and methyl groups are swapped (fluoro at C3, methyl at C4).
- Physicochemical Properties: Exhibits a molecular weight of 168.17 g/mol (C₈H₉FN₂O).
- Key Interactions : The fluorine at C3 may engage in weaker N–H⋯F interactions compared to the target compound’s para-fluorine, as observed in analogous systems .
4-Fluoro-N'-hydroxybenzenecarboximidamide
- Structural Differences : Lacks the methyl group at C3, resulting in a simpler structure (C₇H₇FN₂O, MW 154.14 g/mol).
- Synthetic Utility : Used in the synthesis of 1,2,4-oxadiazole derivatives with yields up to 87% .
- Solubility: Higher solubility in ethanol and dichloromethane compared to methyl-substituted analogs due to reduced hydrophobicity .
(Z)-4-Fluoro-N′-(3-fluorophenyl)benzimidamide
- Structural Differences : Incorporates a second fluorine on the N′-phenyl group (C3 of the aryl ring).
- Polymorphism and Solubility : Forms solvatomorphs (e.g., DB32 anhydrous and hydrated forms) with distinct crystal habits. Sparingly soluble in hexane and cyclohexane at room temperature but dissolves upon heating to 60°C .
- Intermolecular Interactions : Stabilized by O–H⋯F and N–H⋯π interactions, critical for isostructurality with other fluorinated benzimidamides .
Halogen and Functional Group Modifications
4-(3-Chlorophenoxymethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide
- Structural Differences: Features a chlorophenoxymethyl group at C4 and fluorine at C3 (C₁₄H₁₂ClFN₂O₂, MW 294.71 g/mol).
- Applications: Potential agrochemical or pharmaceutical intermediate, though specific bioactivity data are unavailable .
N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide
- Structural Differences : Replaces the methyl group with a trifluoromethyl (-CF₃) group at C3 (C₁₄H₁₁F₃N₂O, MW 280.25 g/mol).
- Electronic Effects : The strong electron-withdrawing -CF₃ group enhances electrophilicity, favoring nucleophilic reactions in synthetic pathways .
Isostructurality and Crystal Engineering
Fluorinated benzimidamides frequently exhibit isostructurality, where minor substituent changes (e.g., -F vs. -Cl or -CH₃) preserve supramolecular motifs. For example:
- (E)-2-Fluoro-N′-phenylbenzimidamide is isostructural with (E)-2-fluoro-N′-(3-phenyl)benzimidamide , maintaining N–H⋯F and C–H⋯F dimeric motifs despite differing substituents .
- The target compound’s methyl group may disrupt isostructurality with non-methylated analogs due to steric effects, though this requires experimental validation.
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
Role of Fluorine : The para-fluorine in 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide facilitates N–H⋯F interactions, stabilizing crystal packing and enabling isostructurality with analogs .
Synthetic Flexibility : Amidoxime intermediates like this compound enable efficient synthesis of oxadiazoles, critical in drug discovery .
Biological Activity
4-Fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide is primarily associated with its interactions with various biological targets:
Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives related to 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide. Notably:
- Inhibition Studies : A comparative assessment indicated that derivatives showed varying degrees of cholinesterase inhibition, with some exhibiting IC50 values comparable to established inhibitors like tacrine .
- Molecular Modeling : Computational studies suggest that the conformation of these compounds allows them to fit well within the active sites of cholinesterases, enhancing their inhibitory action .
Case Study 1: Cholinesterase Inhibition
A study synthesized several derivatives from 4-fluorobenzoic acid, including 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide. These compounds were tested for their ability to inhibit AChE and BChE using Ellman's spectrophotometric method. The most active compounds showed IC50 values in the low micromolar range, indicating strong inhibitory potential .
Case Study 2: Antimicrobial Activity
In vitro tests on related fluorinated compounds revealed significant antimicrobial activity against various pathogens. For instance, a derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 4-fluoro-N'-hydroxy-3-methylbenzene-1-carboximidamide could possess similar properties .
Data Tables
| Biological Activity | IC50 (µM) | Target Enzyme |
|---|---|---|
| Cholinesterase Inhibition | 0.5 - 5 | Acetylcholinesterase (AChE) |
| Antimicrobial Activity | <10 | Staphylococcus aureus |
| <10 | Escherichia coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
